Bermoprofen
Übersicht
Beschreibung
Bermoprofen, also known as AD-1590, is an orally active non-steroidal anti-inflammatory agent . It is a part of the ibuprofen derivatives and has potent antipyretic activities . It was developed by Dainippon and Sumitomo Pharma Co., Ltd .
Molecular Structure Analysis
Bermoprofen has a molecular formula of C18H16O4 . Its average mass is 296.317 Da and its monoisotopic mass is 296.104858 Da .Wissenschaftliche Forschungsanwendungen
Anti-Cancer Potential
Bermoprofen, like other non-steroidal anti-inflammatory drugs (NSAIDs), has shown potential in cancer research. A study by Akrami, Aminzadeh, and Fallahi (2015) demonstrated that ibuprofen, a drug similar to bermoprofen, could reduce cancerous characteristics in adenocarcinoma gastric cell lines. This was achieved by inducing apoptosis, inhibiting cell proliferation, and affecting angiogenesis. The study suggests that ibuprofen altered the expression of several genes, including Akt, P53, PCNA, Bax, and Bcl2, indicating potential for anti-cancer applications (Akrami et al., 2015).
Potential in Alzheimer's Disease Research
Inflammation is a characteristic of Alzheimer's disease, and epidemiological studies have suggested that NSAIDs like bermoprofen may reduce the risk of Alzheimer's. Lim et al. (2001) found that ibuprofen, a related NSAID, suppressed inflammation and plaque-related pathology in an Alzheimer transgenic mouse model, indicating a potential preventive role against Alzheimer's disease (Lim et al., 2001).
Drug Repositioning and Allosteric Modulation
Bermoprofen's potential for drug repositioning was explored by Montero-Melendez et al. (2016), who found that fenoprofen, a similar NSAID, showed positive allosteric modulator (PAM) activity at certain receptors. This highlights the possibility of repositioning bermoprofen for different therapeutic applications, such as in joint diseases (Montero-Melendez et al., 2016).
Transdermal Delivery for Pain Management
In the field of pain management, particularly for arthritis, transdermal delivery systems using NSAIDs like bermoprofen offer an alternative to oral administration. Manjula et al. (2020) researched the development of a transdermal gel formulation of fenoprofen, aiming to bypass gastrointestinal-related issues associated with oral NSAIDs. This study highlights the potential for developing similar formulations using bermoprofen for enhanced pain management (Manjula et al., 2020).
Antibacterial Potential
Research by Jayaseelan (2019) investigated the antibacterial properties of NSAIDs, including ibuprofen, which is chemically related to bermoprofen. The studysuggested that these drugs could target vital proteins involved in the cellular processes, metabolism, and virulence of certain pathogens, highlighting a potential new avenue for using bermoprofen in antibacterial applications (Jayaseelan, 2019).
Drug Delivery Systems
Bermoprofen, similar to ibuprofen and other NSAIDs, can be included in novel drug delivery systems. Cavallaro et al. (2004) studied the incorporation of NSAIDs into mesoporous materials, demonstrating how these materials can effectively trap and release drugs in conditions mimicking biological fluids. Such research suggests the potential of incorporating bermoprofen into advanced drug delivery devices (Cavallaro et al., 2004).
Wirkmechanismus
Bermoprofen is a non-selective inhibitor of cyclooxygenase (COX), an enzyme involved in prostaglandin synthesis . Prostaglandins are mediators of pain and fever. By inhibiting COX, Bermoprofen can reduce these symptoms .
Relevant Papers There are several papers associated with Bermoprofen. For instance, one paper discusses the antipyretic activity of Bermoprofen in rabbits with lipopolysaccharide-induced fever . Another paper investigates the inhibition of prostaglandin generation by Bermoprofen in the rabbit brain . These papers provide valuable insights into the pharmacological properties of Bermoprofen.
Eigenschaften
IUPAC Name |
2-(8-methyl-5-oxo-6H-benzo[b][1]benzoxepin-3-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c1-10-3-5-16-13(7-10)9-15(19)14-8-12(11(2)18(20)21)4-6-17(14)22-16/h3-8,11H,9H2,1-2H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REHLODZXMGOGQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)C(C)C(=O)O)C(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30868150 | |
Record name | Bermoprofen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30868150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
78499-27-1 | |
Record name | Bermoprofen | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78499-27-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bermoprofen [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078499271 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bermoprofen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30868150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BERMOPROFEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CWU66767HF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.